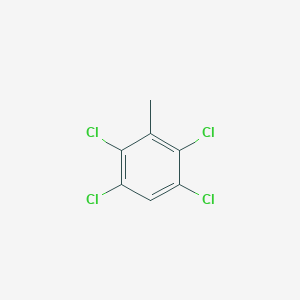

2,3,5,6-Tetrachlorotoluene

Overview

Description

2,3,5,6-Tetrachlorotoluene is a chemical compound that has been studied for its potential use as a precursor in the synthesis of herbicides, specifically 2,3,5,6-tetrachlorophenylacetic acid, which exhibits herbicidal properties. The synthesis of this compound is challenging due to the difficulty in achieving the desired chlorination pattern on the toluene ring .

Synthesis Analysis

The synthesis of 2,3,5,6-tetrachlorotoluene involves a multi-step process starting from p-toluene sulfonyl chloride. Initial chlorination is relatively straightforward until the addition of the third chlorine atom. Beyond this point, the reaction becomes more complex due to an increase in the viscosity of the reaction mixture. Attempts to raise the temperature to facilitate further chlorination result in the loss of methyl and sulfonyl chloride groups, leading to the formation of by-products such as pentachlorotoluene and hexachlorobenzene. These by-products are then separated from the desired product through hydrolysis and steam distillation. Polarography has been utilized as an analytical technique to monitor the reaction and confirm the presence of 2,3,5,6-tetrachlorotoluene .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrachlorotoluene has been investigated using a combination of experimental techniques and theoretical calculations. Proton NMR spectroscopy, including natural abundance 13C satellites, as well as 1H and 13C spectra in both isotropic and oriented solvents, has been employed to determine the stable conformation of the molecule. Two-dimensional correlation spectroscopy (COSY, HMQC, and HMBC) has been used to establish the correct assignment of chemical shifts, particularly for the carbon atoms. Theoretical quantum chemistry calculations support the experimental findings, concluding that the hydrogen atom of the methylene dichloride functional group lies in the plane of the benzene ring .

Chemical Reactions Analysis

While the specific chemical reactions and reactivity of 2,3,5,6-tetrachlorotoluene are not detailed in the provided papers, the synthesis process itself involves chlorination and hydrolysis steps. The reactivity of the compound can be inferred from the difficulty in achieving selective chlorination and the tendency to form by-products under certain conditions. The stability of the molecule's conformation, as determined by NMR and theoretical calculations, may also influence its reactivity in subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrachlorotoluene are not extensively discussed in the provided papers. However, the use of polarography in the analysis suggests that the compound has electrochemical properties that can be measured and characterized. The NMR spectroscopy data provides insight into the electronic environment of the molecule, which is related to its chemical properties. The separation of by-products through hydrolysis and steam distillation indicates that the compound has distinct physical properties, such as boiling point and solubility, which can be exploited for purification purposes .

Scientific Research Applications

Synthesis of Intermediates and Derivatives

2,3,5,6-Tetrachlorotoluene is used as a starting compound for the synthesis of various chemicals. Notably, it is a precursor for 2,3,5,6-tetrachlorophenylacetic acid, which has applications as a hormonic herbicide. The synthesis process involves chlorination of p-toluene sulfonyl chloride followed by hydrolysis (Nishiyama, Fujikawa, Oyama, & Oyama, 1965). Additionally, it has been used in the preparation of perchlorotoluene and perchloro-p-xylene, essential in creating highly strained aromatic chlorocarbons (Ballester, Molinet, & Castaǹer, 1960).

Intermediate in Manufacturing

2,3,5,6-Tetrachlorotoluene serves as an intermediate in the manufacture of dyes and pharmaceutical products. Its derivatives, such as polychloromononitrobenzenes, are frequently used in these industries (Bhar, Aune, Benali-cherif, Benmenni, & Giorgi, 1995).

In Chemical Reactions and Molecular Studies

This compound has been studied for its role in sterically encumbered systems for low-coordinate phosphorus centers, which has implications in the field of inorganic chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000). It also plays a part in understanding molecular rotation and hyperconjugative contributions in chemistry (Schaefer, Schwenk, Macdonald, & Reynolds, 1968).

Environmental and Biological Applications

Its derivatives have been examined in the context of microbial degradation, especially in the context of biotransformation versus mineralization of explosives (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000). This includes studying the biodegradation of similar chlorinated compounds, which is significant for environmental remediation efforts (Van Dort & Bedard, 1991).

Polymer and Material Science

It is instrumental in synthesizing novel sulfonated arylene ether/fluorinated alkane copolymers, highlighting its role in advanced materials science (Miyatake, Oyaizu, Tsuchida, & Hay, 2001). Additionally, its derivatives are used in the electrocatalytic activity for NADH oxidation, an important process in bioelectrochemistry (Luz, Damos, Tanaka, Kubota, & Gushikem, 2008).

properties

IUPAC Name |

1,2,4,5-tetrachloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXPZFFPPKVNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870830 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrachlorotoluene | |

CAS RN |

1006-31-1, 29733-70-8 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

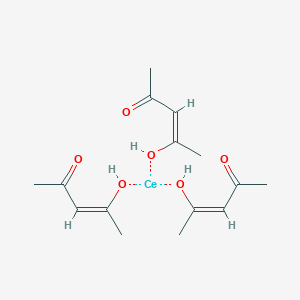

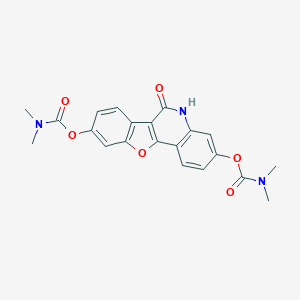

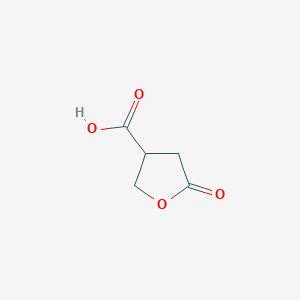

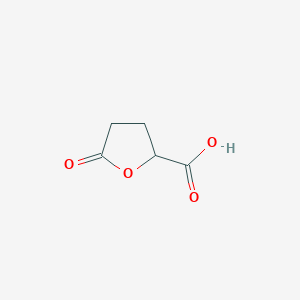

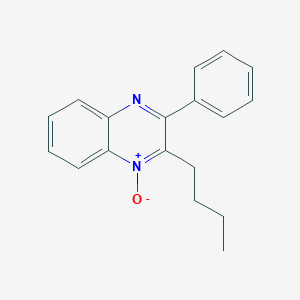

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)